molecular formula C38H76O4Si B101383 Dimethylsilylene distearate CAS No. 18856-04-7

Dimethylsilylene distearate

Cat. No.: B101383
CAS No.: 18856-04-7
M. Wt: 625.1 g/mol
InChI Key: IAJABPQCIRWNLU-UHFFFAOYSA-N
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Description

Dimethylsilylene distearate (CAS: 18856-04-7), also known as dimethylsilanediyl dioctadecanoate, is an organosilicon compound comprising a dimethylsilylene group bridging two stearate (octadecanoic acid) moieties . Its molecular structure features a silicon atom bonded to two methyl groups and two stearate esters, distinguishing it from carbon-based esters. Applications may include specialty polymers or silicone-based formulations, though specific industrial uses remain underexplored in available literature.

Properties

CAS No.

18856-04-7

Molecular Formula

C38H76O4Si

Molecular Weight

625.1 g/mol

IUPAC Name

[dimethyl(octadecanoyloxy)silyl] octadecanoate

InChI

InChI=1S/C38H76O4Si/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37(39)41-43(3,4)42-38(40)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h5-36H2,1-4H3

InChI Key

IAJABPQCIRWNLU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)O[Si](C)(C)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O[Si](C)(C)OC(=O)CCCCCCCCCCCCCCCCC

Other CAS No.

18856-04-7

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key attributes of dimethylsilylene distearate with structurally related compounds:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Structural Features
This compound 18856-04-7 C₃₈H₇₄O₄Si ~645 (calculated) Not reported Likely hydrophobic Silicon core with methyl and stearate groups
Glycol Distearate 627-83-8 C₃₈H₇₂O₄ ~616 60–63 Dispersible in oil/water Ethylene glycol linked to two stearates
Polyethylene Glycol (PEG) Distearate 9005-08-7 Variable (e.g., C₁₉H₄₀O₄) Variable 52–57 Soluble in chlorinated solvents PEG chain esterified with stearates
Aluminum Distearate 300-92-5 Al(OH)(C₁₈H₃₅O₂)₂ ~611 Not reported Soluble in ethanol, benzene Aluminum center with stearate ligands
Diethylene Glycol Distearate 109-30-8 C₄₀H₇₈O₅ 639.04 Not reported Not reported Diethylene glycol backbone

Notes:

  • This compound : The silicon atom may enhance thermal resistance compared to carbon-based esters.
  • Glycol Distearate : Ethylene glycol provides flexibility; its low HLB (5–6) makes it suitable for water-in-oil emulsions .
  • PEG Distearate : Polyethylene glycol chain length influences solubility and viscosity-modifying properties .
  • Aluminum Distearate: Metal soap structure enables use as a thickener in non-polar solvents .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing dimethylsilylene distearate, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves silylation of stearic acid derivatives under anhydrous conditions. To ensure reproducibility, document reagent purity (≥99%), reaction temperature (±1°C control), and inert atmosphere (e.g., nitrogen glovebox). Characterization should include 1^1H/13^13C NMR for structural confirmation and HPLC for purity assessment (>98%). Full experimental details (e.g., solvent ratios, catalyst loading) must be included in supplementary materials to comply with reproducibility standards .

Q. Which analytical techniques are critical for confirming the identity and purity of this compound?

  • Methodological Answer : Essential techniques include:

  • FT-IR : To verify Si-O and ester carbonyl stretches (expected peaks: 1050–1100 cm1^{-1} for Si-O; 1730–1750 cm1^{-1} for C=O).
  • Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition thresholds.
  • X-ray Diffraction (XRD) : For crystalline phase identification.
  • Elemental Analysis : To validate C/H/Si stoichiometry.
    Cross-reference data with literature and provide raw spectra in appendices to support claims .

Advanced Research Questions

Q. How can experimental design address contradictions in reported thermal stability data for this compound?

  • Methodological Answer : Contradictions often arise from varying sample preparation (e.g., crystallization methods) or instrumental calibration. Use a factorial design to isolate variables:

  • Independent Variables : Heating rate (5–20°C/min), sample mass (1–10 mg), atmosphere (N2_2 vs. air).
  • Response Variables : Decomposition onset temperature, residue yield.
    Analyze interactions using ANOVA and validate with DSC-TGA coupled systems. Publish full datasets (including outliers) in supplementary materials to enable meta-analyses .

Q. What strategies resolve discrepancies in spectral data interpretation for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data may stem from solvent effects or isotopic impurities. Implement:

  • Multi-Technique Cross-Validation : Combine 29^29Si NMR (for silylene groups) with high-resolution mass spectrometry (HRMS).
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with empirical data.
    Reference theoretical frameworks (e.g., molecular orbital theory) to contextualize anomalies .

Q. How can researchers design experiments to study the compound’s interfacial behavior in polymer matrices?

  • Methodological Answer : Employ a response surface methodology (RSM) to optimize variables:

  • Factors : Polymer chain length, this compound concentration (0.1–5 wt%), mixing temperature.
  • Responses : Tensile strength, contact angle (hydrophobicity).
    Use AFM or SEM to characterize dispersion homogeneity. Replicate trials across 3+ batches to account for batch-to-batch variability .

Q. What interdisciplinary approaches integrate this compound into material science or catalysis studies?

  • Methodological Answer : Combine chemical synthesis with:

  • Surface Science : Langmuir-Blodgett deposition for monolayer studies.
  • Catalysis : Screen activity in cross-coupling reactions (e.g., Suzuki-Miyaura) using controlled Si-O environments.
    Leverage databases (e.g., crystallographic databases) to correlate structure-property relationships. Publish interoperable datasets to facilitate machine learning applications .

Data Analysis and Theoretical Frameworks

Q. How should researchers statistically analyze contradictory results in degradation studies?

  • Methodological Answer : Apply mixed-effects models to account for lab-specific variables (e.g., humidity, equipment). Use Cohen’s d to quantify effect sizes between studies. For meta-analyses, follow PRISMA guidelines and include funnel plots to assess publication bias. Share raw data via repositories like Zenodo to enhance transparency .

Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity?

  • Methodological Answer : Anchor studies in:

  • Frontier Molecular Orbital (FMO) Theory : Predict reactivity sites via HOMO-LUMO gaps.
  • Transition State Theory (TST) : Model activation energies for silylene group reactions.
    Validate with kinetic isotopic effect (KIE) experiments and in situ IR monitoring. Link findings to broader organosilicon chemistry principles .

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